molecular formula C8H13NO3 B2563664 (3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid CAS No. 2416218-30-7

(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B2563664
CAS No.: 2416218-30-7
M. Wt: 171.196
InChI Key: KHHWESLRJYAYNS-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique bicyclic structure, which includes a furo[3,2-b]pyridine ring system. The presence of multiple chiral centers in its structure adds to its complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as trifluoracetic acid to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A pyridinecarboxylic acid with a similar structure but different biological activity.

    Nicotinic acid: Another pyridinecarboxylic acid known for its role as a vitamin (niacin) and its therapeutic effects.

    Isonicotinic acid: A structural isomer of nicotinic acid with distinct chemical properties.

Uniqueness

(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its bicyclic structure and the presence of multiple chiral centers. This structural complexity contributes to its diverse chemical reactivity and potential for various biological activities, distinguishing it from other pyridinecarboxylic acids.

Properties

IUPAC Name

(3aS,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHWESLRJYAYNS-ACZMJKKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC2C1OCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]2[C@H]1OCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.